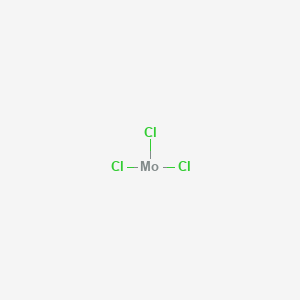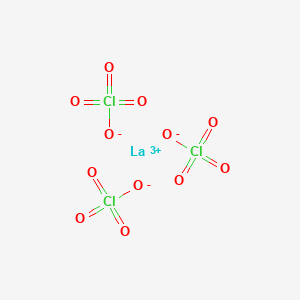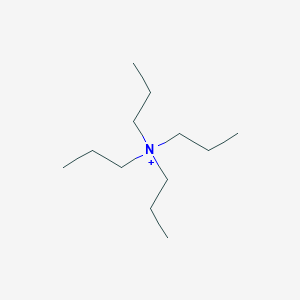
Diactinium trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diactinium trioxide is a chemical compound with the formula Ac2O3, where Ac represents the element actinium. It is a radioactive compound and has been found to be useful in various scientific research applications. In
Mecanismo De Acción
The mechanism of action of diactinium trioxide is not well understood. However, it is known to emit alpha particles, which are highly ionizing and can cause damage to biological tissues. This property makes it useful in cancer research, where it is used to target and destroy cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of diactinium trioxide are not well studied. However, it is known to be highly toxic and can cause damage to biological tissues. It is also known to be a carcinogen and can cause cancer in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using diactinium trioxide in lab experiments are its high radioactivity and ability to emit alpha particles. This property makes it useful in experiments that require a high level of ionizing radiation. However, the limitations of using diactinium trioxide are its toxicity and carcinogenic properties, which require special handling and storage.
Direcciones Futuras
There are several future directions for research on diactinium trioxide. One area of research is in the development of new methods for synthesizing diactinium trioxide that are more efficient and less toxic. Another area of research is in the study of its mechanism of action and its effects on biological tissues. Additionally, research is needed to develop new applications for diactinium trioxide in medical and industrial settings.
Conclusion:
In conclusion, diactinium trioxide is a highly radioactive compound that has been found to be useful in various scientific research applications. Its synthesis method is complex and requires special handling and storage. While its mechanism of action and biochemical and physiological effects are not well understood, it is known to be highly toxic and carcinogenic. Despite its limitations, there are several future directions for research on diactinium trioxide that could lead to new applications in medical and industrial settings.
Métodos De Síntesis
The synthesis of diactinium trioxide is a complex process that involves the isolation of actinium from uranium ore. Actinium is a rare earth element and is obtained from the decay of uranium. Once actinium is isolated, it is then converted to diactinium trioxide by reacting it with oxygen. The reaction takes place at high temperatures and is usually carried out in a vacuum. The resulting compound is highly radioactive and requires special handling and storage.
Aplicaciones Científicas De Investigación
Diactinium trioxide has been found to be useful in various scientific research applications. One of the primary uses of diactinium trioxide is in nuclear physics research. It is used as a source of alpha particles for experiments that study the properties of atomic nuclei. It is also used in the production of other radioactive isotopes for medical and industrial applications.
Propiedades
Número CAS |
12002-61-8 |
|---|---|
Nombre del producto |
Diactinium trioxide |
Fórmula molecular |
Ac2O3 Ac2O3-6 |
Peso molecular |
502.054 g/mol |
Nombre IUPAC |
actinium;oxygen(2-) |
InChI |
InChI=1S/2Ac.3O/q;;3*-2 |
Clave InChI |
MAPOZTWVBAGEOP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Ac].[Ac] |
SMILES canónico |
[O-2].[O-2].[O-2].[Ac].[Ac] |
Otros números CAS |
12002-61-8 |
Sinónimos |
diactinium trioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)




![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)




![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)